molecular formula C16H18O5 B12338709 7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12338709
M. Wt: 290.31 g/mol
InChI Key: GJEFRHOZUIHYPY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Uniqueness

Compared to similar compounds, 7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one stands out due to its dual hydroxy and methoxy functional groups, which enhance its biological activity and versatility in chemical reactions. This unique combination of functional groups contributes to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2,5-6,8,10-11,14,17-18H,3-4,7H2,1H3

InChI Key

GJEFRHOZUIHYPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O

Origin of Product

United States

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